C11H12BrClN4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

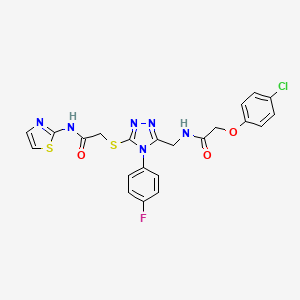

The compound C11H12BrClN4 is known as 3-bromo-5-{[4-(1-chloropropyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine . It has a molecular weight of 315.59678 g/mol .

Synthesis Analysis

The synthesis of such a compound would likely involve complex organic reactions. Retrosynthetic analysis, a technique frequently applied in organic synthesis, could be used to design a synthesis route . This process involves working backward from the target molecule to identify potential precursors .

Molecular Structure Analysis

The structure of a molecule like C11H12BrClN4 can be analyzed using various spectroscopic techniques . Techniques such as Raman spectroscopy, Fourier transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD) can provide valuable information about the molecular structure .

Chemical Reactions Analysis

The chemical reactions involving C11H12BrClN4 can be analyzed using various techniques. For instance, complex ion equilibria and complexometric titrations can be used to study the reactions of the compound . Additionally, the ReactionCode format can be used for reaction searching, analysis, classification, transform, and encoding/decoding .

Physical And Chemical Properties Analysis

The physical and chemical properties of C11H12BrClN4 can be analyzed using various techniques. For instance, thermal analysis techniques such as thermogravimetric analysis (TGA) can provide information about the thermal stability of the compound .

Wissenschaftliche Forschungsanwendungen

Material Science and Catalysis

Compounds with complex molecular structures, including those similar to C11H12BrClN4, are frequently explored for their potential in material science and catalysis. For instance, studies on materials like Ca12Al14O33 (C12A7) highlight the importance of electrides in electronics and catalysis due to their unique electron-donating properties and structural frameworks. Such materials offer insights into doping processes that can modify electronic properties, opening new paths for the development of advanced catalytic systems and electronic devices (Salasin & Rawn, 2017).

Environmental Applications

Compounds structurally similar to C11H12BrClN4 may find applications in environmental science, particularly in CO2 reclamation and conversion processes. Research in this domain focuses on converting CO2 into useful chemicals like methanol, dimethyl ether, and others, utilizing various catalysts. This not only helps in addressing the challenges related to greenhouse gas emissions but also contributes to the sustainable production of chemicals (Yang & Wang, 2015).

Advanced Catalytic Systems

Exploring the interface of gold with metal carbides, such as in Au/TiC systems, demonstrates significant potential in catalysis, particularly for C1 chemistry processes like CO oxidation and CO2 hydrogenation. These systems benefit from the unique electronic interactions at the metal-support interface, enhancing catalytic activity and stability. Such research is pivotal for advancing low-temperature catalysis and developing new strategies for chemical synthesis and energy conversion (Rodríguez, 2020).

Chemical Education and Representation

In chemical education, understanding the representation of complex molecules, potentially including C11H12BrClN4, is crucial for students' comprehension of chemistry. Studies have developed criteria for evaluating chemical representations in textbooks, aiming to enhance learning by accurately presenting molecular structures and their behaviors. This research supports the effective teaching of chemistry, emphasizing the clarity and accuracy of chemical representations (Gkitzia, Salta, & Tzougraki, 2011).

Wirkmechanismus

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

Pharmacokinetics

Its metabolism and excretion pathways are currently unknown .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other compounds, it may potentially have various effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of this compound are currently unknown .

Safety and Hazards

Eigenschaften

IUPAC Name |

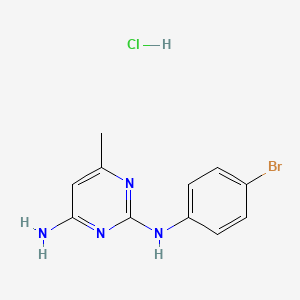

2-N-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN4.ClH/c1-7-6-10(13)16-11(14-7)15-9-4-2-8(12)3-5-9;/h2-6H,1H3,(H3,13,14,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSOSLOMCPRXPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)Br)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Acetyl-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]furan-3-carboxylic acid](/img/structure/B2395044.png)

![4-fluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2395047.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2395049.png)

![2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B2395051.png)

![5-Tert-butyl-4-[3-(4-methoxyphenyl)prop-2-enylidene]-2-(2,3,5,6-tetrafluoro-4-methylphenyl)pyrazol-3-one](/img/structure/B2395053.png)

![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B2395054.png)

![(2Z)-1-butyl-2-[(2E,4E,6E)-7-(1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B2395056.png)

![1-allyl-4-(1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2395057.png)

![2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2395058.png)

![N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2395059.png)